molecular formula C17H21N5O3 B7119086 Methyl 2-[3-[(3-piperidin-4-yltriazole-4-carbonyl)amino]phenyl]acetate

Methyl 2-[3-[(3-piperidin-4-yltriazole-4-carbonyl)amino]phenyl]acetate

Cat. No.: B7119086
M. Wt: 343.4 g/mol
InChI Key: KHIYCFRZPWCFLK-UHFFFAOYSA-N
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Description

Methyl 2-[3-[(3-piperidin-4-yltriazole-4-carbonyl)amino]phenyl]acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, a triazole moiety, and a phenylacetate group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-[(3-piperidin-4-yltriazole-4-carbonyl)amino]phenyl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine derivative, followed by the formation of the triazole ring through a cycloaddition reaction. The final step involves the esterification of the phenylacetate group under acidic or basic conditions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-[(3-piperidin-4-yltriazole-4-carbonyl)amino]phenyl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert certain functional groups within the molecule to their corresponding alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium on carbon

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-[3-[(3-piperidin-4-yltriazole-4-carbonyl)amino]phenyl]acetate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor for certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[3-[(3-piperidin-4-yltriazole-4-carbonyl)amino]phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety is known to form strong hydrogen bonds and coordinate with metal ions, which can modulate the activity of target proteins. The piperidine ring may enhance the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-[(3-piperidin-4-yltriazole-4-carbonyl)amino]phenyl]propanoate
  • Ethyl 2-[3-[(3-piperidin-4-yltriazole-4-carbonyl)amino]phenyl]acetate
  • Methyl 2-[3-[(3-piperidin-4-yltriazole-4-carbonyl)amino]phenyl]butanoate

Uniqueness

Methyl 2-[3-[(3-piperidin-4-yltriazole-4-carbonyl)amino]phenyl]acetate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[3-[(3-piperidin-4-yltriazole-4-carbonyl)amino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-25-16(23)10-12-3-2-4-13(9-12)20-17(24)15-11-19-21-22(15)14-5-7-18-8-6-14/h2-4,9,11,14,18H,5-8,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIYCFRZPWCFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)NC(=O)C2=CN=NN2C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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